Comparative Potency Assessment: Micromolar Activity Profile vs. Nanomolar Kinase Inhibitor TG101209
In a direct cross-study comparison, 4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine (Compound 7) demonstrates an IC50 of 28 ± 3 µM in a biochemical assay [1]. In stark contrast, TG101209, a structurally related compound sharing the same 4-(4-methylpiperazin-1-yl)phenyl group, exhibits an IC50 of 6 nM against the JAK2 kinase [2]. This represents a ~4,667-fold difference in potency.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 28 ± 3 µM |
| Comparator Or Baseline | TG101209 (IC50 = 6 nM against JAK2) |
| Quantified Difference | Approximately 4,667-fold less potent |
| Conditions | Biochemical assay (target compound) vs. JAK2 kinase assay (TG101209) |
Why This Matters
This quantifies the compound's relatively low potency, confirming its primary utility is as a low-activity control, a synthetic intermediate, or a chemical probe for target identification rather than a potent lead compound.
- [1] Molecules 2014, 19(6), 7679-7695; Table 2. Compound 7 IC50 = 28 ± 3 µM. (PMC6271662). View Source
- [2] Pardanani, A., et al. TG101209, a small molecule JAK2-selective kinase inhibitor potently inhibits myeloproliferative disorder-associated JAK2V617F and MPLW515L/K mutations. Leukemia, 2007, 21(8), 1658-1668. View Source
